molecular formula C18H23N3O4 B2719353 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 953205-30-6

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2719353
CAS No.: 953205-30-6
M. Wt: 345.399
InChI Key: QSLGSQLMJFBMOW-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic small molecule designed for research purposes, integrating two pharmacologically significant motifs: an isoxazole ring and a morpholine ring. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a range of bioactivities . In particular, derivatives containing the 5-aryl-isoxazole core have been identified as key structural components in potent inhibitors of clinically relevant kinases and other enzymes . The incorporation of the morpholine ring, a common feature in drug discovery, is often utilized to influence the physicochemical properties of a molecule and can contribute to interactions with biological targets . This specific molecular architecture suggests potential for researchers investigating novel therapeutic agents, particularly in areas such as oncology and signal transduction. The compound's structure positions it as a candidate for probing enzyme inhibition and cellular pathway modulation, offering a versatile chemical tool for preclinical research and hit-to-lead optimization studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-4-2-14(3-5-16)17-12-15(20-25-17)13-18(22)19-6-7-21-8-10-24-11-9-21/h2-5,12H,6-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLGSQLMJFBMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a suitable precursor such as an oxime.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-methoxyphenylboronic acid and an appropriate isoxazole derivative.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole derivative is replaced by the morpholinoethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and morpholinoethyl group may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogs with Isoxazole and Thiadiazole Cores

  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide (): Core: 1,3,4-Thiadiazole (replacing isoxazole). Key Features: Incorporates a benzothiazole hydrophobic domain and a 4-methoxyphenyl group. Activity: Demonstrated 100% effectiveness in anticonvulsant assays (MES method) with low neurotoxicity . Comparison: The thiadiazole core enhances anticonvulsant activity compared to isoxazole derivatives, likely due to improved interactions with neuronal ion channels.
  • 2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m) (): Core: Thiazolidine-2,4-dione (instead of isoxazole). Key Features: Retains the morpholinoethyl acetamide group but substitutes the isoxazole with a thiazolidine-dione ring.

Pyridazinone and Thiazolidine Derivatives

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Core: Pyridazin-3(2H)-one. Key Features: Contains a 4-methoxybenzyl group and bromophenyl substituent. Activity: Acts as a potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . Comparison: The pyridazinone core confers selectivity for formyl peptide receptors (FPRs), unlike the isoxazole-based compound, which may lack this specificity.
  • Compound 9 (): Core: Thioxothiazolidinone fused with dihydropyrazole. Key Features: Includes a 4-methoxyphenyl group and naphthalene substituent. Activity: Demonstrated antitumor activity with a cell growth inhibition index (GPmean) of 22.40% . Comparison: The extended aromatic system (naphthalene) likely improves DNA intercalation or kinase inhibition compared to simpler isoxazole derivatives.

Key Structural-Activity Relationship (SAR) Insights

  • Morpholinoethyl Group: Present in both the target compound and 4m (), this group enhances solubility and may facilitate blood-brain barrier penetration, explaining its prevalence in anticonvulsant and antimicrobial agents .
  • 4-Methoxyphenyl Substitution : Common in FPR2 agonists () and antitumor agents (), this group likely contributes to π-π stacking interactions with hydrophobic binding pockets .
  • Core Heterocycle: Thiadiazole and pyridazinone derivatives show higher target specificity (e.g., FPR2, ion channels) compared to isoxazole, suggesting the core structure dictates mechanistic pathways .

Biological Activity

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 2[5(4methoxyphenyl)1,2oxazol3yl]N(2morpholinoethyl)acetamide\text{IUPAC Name }2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-morpholinoethyl)acetamide

Key Characteristics

  • Molecular Formula: C16H18N2O3
  • Molecular Weight: 286.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Isoxazole derivatives typically function by inhibiting enzymes or receptors involved in various disease processes.

Potential Molecular Targets

  • Enzymes: The compound may inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain.
  • Receptors: It may interact with neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit anticancer properties by targeting heat shock protein 90 (HSP90), which is crucial for the stability of many oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, thus reducing tumor growth and proliferation .

Analgesic and Anti-inflammatory Effects

Studies have shown that this compound can exhibit analgesic and anti-inflammatory effects, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. The mechanism involves the inhibition of COX enzymes, thereby reducing prostaglandin synthesis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Study on Anticancer Activity

A significant study explored the effects of isoxazole derivatives on cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer types, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspases, highlighting its potential as an anticancer agent .

Analgesic Efficacy in Animal Models

In a controlled study using rodent models, the compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in pain response was measured using the formalin test, showing a marked decrease in both phases of pain response.

Comparative Analysis

CompoundBiological ActivityTarget Pathway
This compoundAnalgesic, Anticancer, AntimicrobialCOX inhibition, HSP90 targeting
Other Isoxazole DerivativesVariesVaries

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; morpholine protons at δ 2.4–3.5 ppm) .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and minimize by-products?

Q. Methodological Answer :

  • Factor Screening : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq.), and temperature (25–70°C) .
  • Response Surface Methodology (RSM) : Model interactions between reaction time and reagent stoichiometry to identify optimal conditions (e.g., 12 hours at 50°C with 1.2 eq. morpholinoethylamine) .
  • Validation : Confirm predicted yields (e.g., 70–85%) through triplicate runs and statistical analysis (p < 0.05) .

Advanced: How can computational modeling predict reaction pathways and regioselectivity?

Q. Methodological Answer :

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for isoxazole ring formation .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMF stabilizes charged intermediates via polar interactions) .
  • ICReDD Workflow : Integrate computational predictions with high-throughput experimentation to prioritize viable synthetic routes .

Advanced: How to address contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Q. Methodological Answer :

  • Assay Validation : Cross-test in standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., 48-hour incubation, 10 µM dose) to rule out cell-specific effects .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may contribute to off-target effects .
  • Structural Analogs : Compare bioactivity of derivatives (e.g., morpholinoethyl vs. piperazinyl substitutions) to isolate pharmacophore contributions .

Basic: What structural features influence its solubility and bioavailability?

Q. Methodological Answer :

  • LogP Analysis : Calculate partition coefficients (e.g., ClogP ≈ 2.5) to predict lipid membrane permeability .
  • Protonation States : The morpholino group (pKa ~7.4) enhances solubility in physiological pH via salt formation .
  • Crystallinity : Amorphous solid dispersions (e.g., with PVP) improve dissolution rates in aqueous media .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Q. Methodological Answer :

  • Exothermic Reactions : Implement jacketed reactors with temperature control to manage heat dissipation during coupling steps .
  • By-Product Removal : Optimize gradient elution in preparative HPLC (C18 column, acetonitrile/water) for large-scale purification .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and terminate at >90% conversion .

Advanced: How to validate target engagement in enzyme inhibition studies?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to purified enzymes (e.g., kinase targets) at varying concentrations (1–100 nM) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization after compound treatment (e.g., ΔTm ≥ 2°C) .
  • Knockdown Controls : Use siRNA or CRISPR to silence putative targets and assess loss of compound efficacy .

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